BenchChemオンラインストアへようこそ!

Trimethylaluminum

Atomic Layer Deposition ALD Precursor Volatility

Trimethylaluminum (TMA) is a pyrophoric organoaluminum compound critical for ALD/CVD of Al₂O₃ gate dielectrics and Ziegler-Natta cocatalysis. Unlike TEA or TIBA, TMA delivers unheated precursor stability via >10× higher vapor pressure. - Semiconductor-grade 5N/6N purity; self-limiting surface chemistry ( >85% -OH consumption at 200°C). - Enables low-Mw polypropylene synthesis with spherical Z-N catalysts. - Standard 0.5-10L stainless steel cylinders available for immediate R&D and production scale.

Molecular Formula C3H9Al
Molecular Weight 72.09 g/mol
CAS No. 75-24-1
Cat. No. B3029685
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrimethylaluminum
CAS75-24-1
Molecular FormulaC3H9Al
Molecular Weight72.09 g/mol
Structural Identifiers
SMILESC[Al](C)C
InChIInChI=1S/3CH3.Al/h3*1H3;
InChIKeyJLTRXTDYQLMHGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 2 l / 10 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Trimethylaluminum Procurement Baseline for ALD and Catalysis


Trimethylaluminum (TMA, Al(CH₃)₃) is a highly reactive, pyrophoric organoaluminum compound that is predominantly dimeric (Al₂(CH₃)₆) in the liquid and gaseous phases at ambient temperature [1]. As a member of the trialkylaluminum class, it is a cornerstone precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for high-purity aluminum oxide (Al₂O₃) and aluminum-containing films in semiconductor and optoelectronic manufacturing [2]. Its primary industrial application is as a cocatalyst in Ziegler–Natta-type polymerizations and as a methylating agent in organic synthesis .

Workflow ALD & CVD precursor for Al₂O₃ thin films
Selection Reported vapor pressure may support unheated delivery vs. TEA requiring >40 °C bubbler heating
Use Context Ziegler–Natta cocatalyst for low-Mw polypropylene Cocatalyst choice tunes polymer architecture

Why TEA or DMAC Cannot Substitute Trimethylaluminum


In-class trialkylaluminum compounds such as triethylaluminum (TEA), triisobutylaluminum (TIBA), and dimethylaluminum chloride (DMAC) cannot be universally substituted for trimethylaluminum (TMA) without fundamentally altering process outcomes. Key differences in ligand chemistry directly impact critical performance parameters: vapor pressure, which dictates precursor delivery stability [1]; inherent surface reactivity and selectivity in area-selective ALD (AS-ALD) [2]; and polymer tacticity and molecular weight distribution in Ziegler–Natta catalysis [3]. These quantifiable differences, detailed in the evidence below, demonstrate that the selection of TMA over its analogs is a non-negotiable process parameter for achieving specific film properties, deposition selectivity, and polymer characteristics.

1
Triethylaluminum (TEA) has ~100× lower vapor pressure; unheated delivery may not transfer. Heated bubbler design may shift process stability.
2
Dimethylaluminum chloride (DMAC) exhibits lower surface reactivity; ALD saturation behavior may not reproduce TMA results.
3
Polymerization outcome is cocatalyst-dependent: TMA yields lowest Mw PP; TEA or TIBA alter tacticity and activity. Direct substitution may produce off-spec material.

Trimethylaluminum Quantitative Comparison: Vapor Pressure, Selectivity, and Polymerization


Vapor Pressure Advantage vs. TEA in ALD Precursor Delivery

A primary differentiator for TMA over its common alternative TEA is its significantly higher vapor pressure at room temperature. While TMA is a clear liquid at 25°C with a vapor pressure of 11 Torr at 20°C [1], TEA is a liquid at 25°C with a much lower vapor pressure of only 0.1 Torr at 36°C [2]. This order-of-magnitude difference directly impacts ALD and CVD reactor design and process stability.

Vapor Pressure
Head-to-head
TMA: 11 Torr at 20 °C
TEA: 0.1 Torr at 36 °C
May reduce need for heated delivery lines in ALD tool design.
>10× difference; TEA bubblers typically heated >40 °C.
Atomic Layer Deposition ALD Precursor Volatility Vapor Pressure

Surface Reactivity and Growth Trends in Al₂O₃ ALD on Silicon

In a comparative in-situ ellipsometry and FTIR study of ALD Al₂O₃ growth at 200°C, TMA and TEA exhibited similar overall thickness evolution behavior on hydroxyl-terminated silicon (Si-OH), with both reacting with >85% of surface −OH ligands. However, the subsequent H₂O dose reacted with only ∼50% of the surface C–H groups for both precursors, indicating incomplete ligand removal [1]. Critically, the study also found that a lower reactivity of DMAC compared to TMA and TEA results in a lower initial selectivity fraction [1], directly quantifying a performance gap.

Surface Reactivity
Head-to-head
TMA & TEA: >85% –OH consumption at 200 °C
DMAC: significantly lower reactivity
High surface saturation may be critical for uniform film growth.
DMAC reactivity may not achieve comparable initial selectivity fraction.
Atomic Layer Deposition ALD Area-Selective Deposition Surface Chemistry

Additional SMI Degradation Pathway vs. TEA in Area-Selective ALD

A computational DFT study investigating the use of a small molecule inhibitor (SMI) in area-selective ALD (AS-ALD) of Al₂O₃ identified a key mechanistic difference between TMA and its bulkier analog TEA. For TMA, an additional favorable SMI layer decomposition mechanism was found compared to TEA [1]. This computational finding provides a mechanistic explanation for the experimentally observed lower selectivity of TMA in some AS-ALD processes, as the extra decomposition pathway leads to greater precursor penetration through the inhibitor layer.

AS-ALD Selectivity
Reported
TMA: additional SMI degradation pathway (DFT)
TEA: lacks this pathway, attributed to bulkier ethyl ligands
May explain lower selectivity in area-selective ALD; TEA preferred for ultra-high selectivity processes.
Mechanistic insight from computational study; experimental selectivity reference 98.7% over 50 cycles with TEA.
Area-Selective ALD AS-ALD Small Molecule Inhibitor Density Functional Theory

Polypropylene Molecular Weight and Isotacticity Tuning via Cocatalyst

In a study of propylene polymerization using a novel spherical catalyst, three alkylaluminum cocatalysts were directly compared for their effects on catalyst activity and resultant polymer properties. The study found that using TMA as a cocatalyst resulted in the lowest catalyst activity and the fastest activity decay, and it produced polypropylene (PP) with the lowest weight-average molecular weight (Mw). In contrast, using triethylaluminum (TEA) yielded PP with the highest isotacticity and melting point, while triisobutylaluminum (TIBA) gave the highest catalyst activity, slowest decay, and PP with the highest Mw [1].

PP Molecular Weight
Head-to-head
TMA: lowest Mw, fastest activity decay
TEA: highest isotacticity & m.p.
TIBA: highest Mw, slowest decay
Cocatalyst directly tunes final polymer properties; select based on target Mw and crystallinity.
Spherical Ziegler–Natta catalyst; rank-order qualitative differences.
Ziegler–Natta Polymerization Cocatalyst Polypropylene Tacticity

Semiconductor-Grade Purity: Sub-ppm Trace Metal Control

For semiconductor applications, the purity of TMA is a critical procurement specification that directly impacts device yield and performance. High-purity TMA generally requires a purity of 99.999% (5N) for photovoltaic cells and 99.9999% (6N) for integrated circuits and LED chips [1]. A patent specification for high-purity TMA details the required impurity levels, including organosilicon components ≤0.5 ppm, chlorine components ≤20 ppm, and individual trace metals (Ca, Fe, Mg, Na, Zn, S) ≤0.05 ppm [2]. This is a class-level inference that demonstrates the stringent requirements for this compound in its highest-value applications.

Purity Specification
Class-level
5N (99.999%) for photovoltaics
6N (99.9999%) for IC & LED
Trace metals ≤0.05 ppm; Cl ≤20 ppm
Procurement must verify supplier analytical data for sub-ppm metal control.
Semiconductor-grade requirement; patent-defined impurity limits.
Semiconductor Materials High-Purity Chemicals Trace Metal Analysis ALD/CVD Precursors

Key Application Scenarios for Trimethylaluminum Differentiation


High-Volume ALD for Gate Dielectrics and Passivation

The >10× higher vapor pressure of TMA relative to TEA is a critical enabler for high-throughput semiconductor manufacturing. It permits the use of unheated precursor delivery systems, reducing equipment complexity and improving process stability. This, combined with its well-characterized, self-limiting surface chemistry (reacting with >85% of surface −OH groups at 200°C [1]), makes 5N/6N-grade TMA the unambiguous industry standard for ALD of Al₂O₃ gate dielectrics and surface passivation layers in logic and memory devices, as well as for LEDs. TEA, while offering better selectivity in niche applications, cannot match TMA's delivery consistency in this high-volume scenario.

Low-Molecular-Weight Polypropylene Synthesis

For applications requiring polypropylene with a lower weight-average molecular weight (Mw), TMA is the preferred cocatalyst over TEA and TIBA. Direct comparative data shows that TMA, when used with a spherical Ziegler–Natta catalyst, yields PP with the lowest Mw among the three [2]. Conversely, TEA is selected for applications requiring high isotacticity and melting point, while TIBA is chosen for maximizing catalyst activity and producing high-Mw PP. This allows polymer chemists to rationally select the alkylaluminum cocatalyst based on the desired final polymer architecture.

Area-Selective ALD Mechanism Research

While TMA may not achieve the ultra-high selectivity (e.g., 98.7% over 50 cycles) of TEA in optimized AS-ALD processes [3], its well-defined and computationally tractable ligand chemistry makes it the preferred model precursor for fundamental studies. The discovery that TMA possesses an additional SMI degradation pathway not found for the bulkier TEA [4] provides a mechanistic framework for understanding and mitigating selectivity loss. Thus, TMA remains an indispensable research tool for developing next-generation AS-ALD chemistries and inhibitor strategies.

Application
Selection Property
Validation Focus
High-Volume ALD Gate Dielectrics & Passivation
Vapor pressure supports unheated delivery; predictable surface saturation (>85% –OH consumption)
Verify 5N/6N purity certificate; confirm precursor delivery stability in targeted ALD reactor
Low-Molecular-Weight Polypropylene Synthesis
Cocatalyst-controlled Mw reduction; yields lowest weight-average molecular weight among TMA, TEA, TIBA
Confirm Mw target under specific Ziegler–Natta catalyst and polymerization conditions
Area-Selective ALD Mechanism Research
Tractable ligand chemistry for computational modeling; additional SMI degradation pathway identified
Evaluate inhibitor degradation pathways and selectivity limits for novel AS-ALD chemistries

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Trimethylaluminum

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.